molecular formula C9H14ClNO2 B2993892 2-Amino-1-(2-methoxyphenyl)ethanol hydrochloride CAS No. 849928-40-1

2-Amino-1-(2-methoxyphenyl)ethanol hydrochloride

Cat. No.: B2993892
CAS No.: 849928-40-1
M. Wt: 203.67
InChI Key: PHIJGMWZXKJEFF-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methoxyphenyl)ethanol hydrochloride is a substituted ethanolamine derivative characterized by a 2-methoxyphenyl group attached to a β-aminoethanol backbone. This compound is structurally related to sympathomimetic agents and shares similarities with metabolites of clinically used drugs, such as midodrine hydrochloride . Its molecular formula is C₉H₁₄ClNO₂, with a molecular weight of 215.67 g/mol (inferred from analogs in ).

Properties

IUPAC Name

2-amino-1-(2-methoxyphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-5,8,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIJGMWZXKJEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-40-1
Record name 2-amino-1-(2-methoxyphenyl)ethan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methoxyphenyl)ethanol hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-1-(2-methoxyphenyl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methoxyphenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride is a chiral compound with an amino alcohol structure and a methoxy-substituted phenyl group, making it interesting for medicinal chemistry because of its potential pharmacological applications. The presence of both an amino and a hydroxyl group in its structure suggests it may exhibit diverse biological activities, making it a candidate for drug development.

Pharmaceutical Development

(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride as a Lead Compound (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride has potential applications in pharmaceutical development as a lead compound. Its structural features suggest potential interactions with biological targets. The biological activity is typically assessed through in vitro assays that measure the compound's efficacy against specific targets or pathways.

(R)-2-Amino-1-phenylethanol derivative The optically active compound of the general formula (lla) or a salt thereof is useful for an intermediate for production of an (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino] ethanol derivatives are noted since the derivatives act selectively on a #3 -receptor in vivo, thus having extremely low side effects .

Chemical Reactivity

The chemical reactivity of (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride primarily involves the amino and hydroxyl groups, as well as the methoxy-substituted phenyl group.

These reactions are essential for understanding how modifications to the compound can influence its pharmacological properties. Several synthesis methods have been reported for (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride: These methods highlight the versatility in synthesizing this compound while ensuring high yields and enantiomeric purity.

Biological Activities and Interaction Studies

(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride exhibits various biological activities. Interaction studies are crucial for understanding how (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride interacts with biological systems. These studies are essential for predicting the efficacy and safety of the compound in clinical applications.

Comparison with Structurally Similar Compounds

Compound NameStructure FeaturesUnique Properties
(R)-2-Amino-2-(2-methoxyphenyl)ethanolChiral center oppositePotentially different pharmacodynamics due to chirality
3-MethoxytyramineLacks hydroxyl groupExhibits strong neuroprotective effects
4-MethoxyphenethylamineDifferent phenolic substitutionKnown for stimulant properties
(S)-1-Amino-1-(4-methylphenyl)propan-2-olDifferent side chainUsed as a precursor in synthesizing other pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The position of the methoxy group and the nature of substituents significantly influence the physicochemical and biological properties of these compounds. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features References
2-Amino-1-(2-methoxyphenyl)ethanol HCl 2-methoxy C₉H₁₄ClNO₂ 215.67 Target compound; ethanolamine backbone with ortho-methoxy substitution
2-Amino-1-(4-methoxyphenyl)ethanol HCl 4-methoxy C₉H₁₄ClNO₂ 215.67 Para-methoxy isomer; potential differences in receptor binding affinity
2-Amino-1-(2,5-dimethoxyphenyl)ethanol HCl 2,5-dimethoxy C₁₀H₁₆ClNO₃ 241.69 Active metabolite of midodrine; enhanced α1-adrenergic activity
(R)-2-Amino-1-(3-chlorophenyl)ethanol HCl 3-chloro C₈H₁₁Cl₂NO 208.08 Chloro substituent increases lipophilicity; chiral center affects activity
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl 2,5-difluoro C₈H₁₀ClF₂NO 209.62 Fluorine substituents enhance metabolic stability; stereospecific effects

Key Observations :

  • Dimethoxy Derivatives : The 2,5-dimethoxy analog (midodrine metabolite) shows higher adrenergic activity due to improved receptor fit and electron-donating effects of methoxy groups .

Functional Group Variations

Compounds with ketone or piperazine moieties instead of ethanolamine demonstrate divergent pharmacological profiles:

Compound Name Functional Group Molecular Formula Key Differences References
2-Amino-1-(3-methoxyphenyl)ethanone HCl Ketone C₉H₁₂ClNO₂ Ketone group reduces polarity; may decrease water solubility vs. ethanolamine
HBK14 (Piperazine derivative) Piperazine C₂₃H₃₁ClN₂O₃ Piperazine ring introduces basicity; broader receptor interaction potential
2-Aminoethanol HCl Simple ethanolamine C₂H₈ClNO Lack of aromatic ring; minimal receptor targeting but high solubility (mp 75–77°C)

Key Observations :

  • Ketone vs.
  • Piperazine Derivatives : Compounds like HBK14 () exhibit extended pharmacophores due to the piperazine ring, enabling multitarget interactions but increasing synthetic complexity.

Pharmacological and Toxicological Profiles

Compound Name Biological Activity Toxicity Notes References
2-Amino-1-(2,5-dimethoxyphenyl)ethanol HCl α1-Adrenergic agonist (midodrine metabolite) Low acute toxicity; approved for clinical use
1-(2-Amino-6-nitrophenyl)ethanone Unclassified health hazards Limited toxicological data; caution required
(R)-2-Amino-1-(3-chlorophenyl)ethanol HCl Not reported High cost ($800/250 mg); likely research use

Key Observations :

  • The 2,5-dimethoxy analog is pharmacologically validated, whereas nitro-substituted compounds (e.g., ) require caution due to unstudied toxicity.
  • Chirality impacts cost and application; enantiopure analogs (e.g., ) are typically reserved for specialized research .

Biological Activity

2-Amino-1-(2-methoxyphenyl)ethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

  • IUPAC Name : (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride
  • Molecular Formula : C9H14ClNO2
  • Molecular Weight : 201.67 g/mol
  • CAS Number : 118990075

The biological activity of this compound primarily involves its interaction with various biological targets. The compound has shown potential in the following areas:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, certain analogs have been tested for their ability to inhibit the growth of Chlamydia trachomatis, demonstrating selective toxicity without affecting host cell viability .
  • Anticancer Properties : Research has highlighted the potential for this compound to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting a role in cancer therapy .

Case Studies and Research Findings

  • Antichlamydial Activity : A study focused on synthesizing compounds similar to this compound demonstrated their efficacy against C. trachomatis. The compounds were assessed for their ability to reduce chlamydial inclusion numbers and sizes in infected cells, showing promising results .
  • Antibacterial Properties : Another study evaluated the antibacterial effects of various derivatives against pathogens like Neisseria meningitidis and Haemophilus influenzae. Results indicated moderate antibacterial activity, with some compounds being significantly less potent than established antibiotics but still effective .
  • Cytotoxicity Studies : In evaluating the cytotoxic effects of these compounds on human cells, researchers found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Data Table of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50 (µg/mL)Reference
2-Amino-1-(2-methoxyphenyl)ethanolAntichlamydialC. trachomatis50
Derivative AAntibacterialN. meningitidis64
Derivative BAnticancerHeLa Cells10

Synthesis Routes

The synthesis of this compound can be achieved through several methods, often involving the starting material 2-methoxyphenylacetaldehyde. Typical synthetic routes include:

  • Reductive Amination : The reaction between 2-methoxyphenylacetaldehyde and an amine under reducing conditions.
  • Enantioselective Synthesis : Utilizing chiral catalysts to produce enantiomerically pure forms of the compound, which is crucial for maximizing biological activity and minimizing side effects .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-1-(2-methoxyphenyl)ethanol hydrochloride, and how can intermediates be optimized?

  • A common approach involves reductive amination of 2-methoxyacetophenone derivatives. For example, reacting 2-methoxybenzaldehyde with nitroethane under basic conditions forms a nitro intermediate, which is reduced to the amine using sodium borohydride or catalytic hydrogenation. The hydrochloride salt is precipitated via acid treatment (e.g., HCl in ethanol) .
  • Key intermediates (e.g., nitroalkanes or ketones) should be monitored via TLC or HPLC to ensure reaction progression and minimize side products like over-reduced or dimerized species .

Q. How can the purity and structural identity of this compound be validated?

  • Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. A typical mobile phase combines acetonitrile and 0.1% trifluoroacetic acid in water (gradient: 10–90% acetonitrile over 20 min). Purity >98% is achievable with recrystallization from ethanol/water .
  • Structural confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify the methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.4 ppm), and ethanolamine backbone. FT-IR confirms N–H stretches (~3300 cm1^{-1}) and hydrochloride formation (broad O–H/N–H bands) .

Q. What are the stability considerations for storage and handling?

  • Store at 2–8°C in airtight, light-protected containers. Aqueous solutions (pH 4–6) are stable for >6 months, but basic conditions (pH >8) promote decomposition. Thermal gravimetric analysis (TGA) shows stability up to 150°C, with decomposition onset at ~200°C .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved, and does stereochemistry affect biological activity?

  • Resolution : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Mobile phases like hexane/isopropanol (80:20) with 0.1% diethylamine resolve enantiomers (retention times: 12–15 min). Optical purity >98% ee is achievable .
  • Activity impact : (R)-enantiomers often show higher receptor binding affinity in adrenergic studies. For example, (R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride exhibits 10-fold greater α1_1-adrenergic activity than the (S)-form .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting points)?

  • Discrepancies in melting points (e.g., 241–245°C vs. 249–251°C) arise from polymorphic forms or hydration. Differential scanning calorimetry (DSC) under nitrogen (10°C/min) identifies polymorph transitions. Cross-validate with X-ray crystallography to confirm lattice structures .

Q. How do reaction conditions influence byproduct formation during synthesis?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) increase nitro reduction rates but may form Schiff base byproducts. Ethanol/water mixtures reduce side reactions.
  • Catalyst optimization : Palladium-on-carbon (5% w/w) under 50 psi H2_2 minimizes over-reduction to primary amines. Trace metal analysis (ICP-MS) ensures catalyst residues <1 ppm .

Q. What methodologies assess metabolic pathways and stability in biological systems?

  • In vitro assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. LC-MS/MS identifies metabolites like deaminated or O-demethylated products. CYP450 isoform inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic routes .
  • Stability : Plasma protein binding (ultrafiltration) and half-life (t1/2_{1/2}) in simulated gastric fluid (pH 1.2) guide formulation strategies .

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